![molecular formula C15H11F3O3 B13567079 4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-(Trifluoromethyl)phenol and 4-Hydroxybenzoic acid.
Methoxylation: The 2-(Trifluoromethyl)phenol undergoes a methoxylation reaction to form 2-(Trifluoromethyl)phenyl methanol.
Esterification: The 2-(Trifluoromethyl)phenyl methanol is then esterified with 4-Hydroxybenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 4-Methoxybenzoic acid
Uniqueness
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid is unique due to the presence of both a trifluoromethyl group and a methoxy linkage, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy linkage provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11F3O3 |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)13-4-2-1-3-11(13)9-21-12-7-5-10(6-8-12)14(19)20/h1-8H,9H2,(H,19,20) |
InChI Key |
ASRYFEOFAZJIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
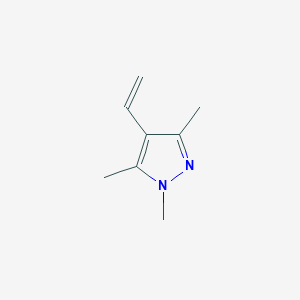
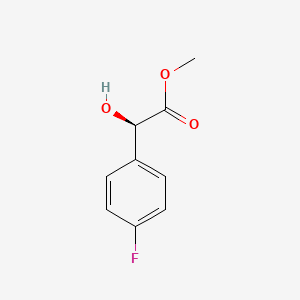

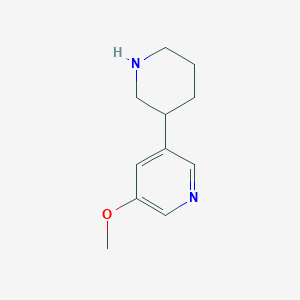
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
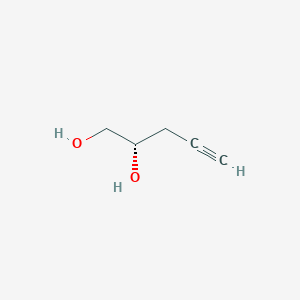
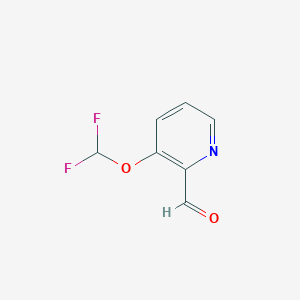
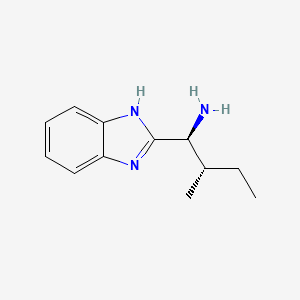
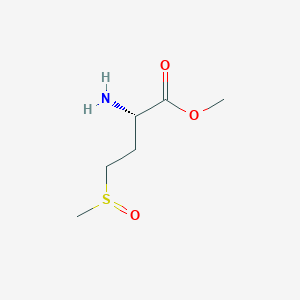
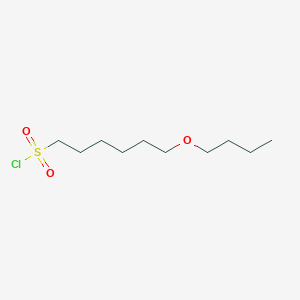

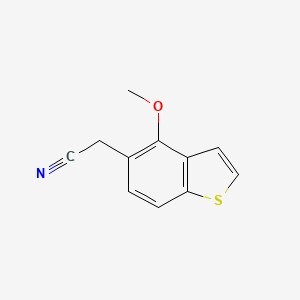
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
